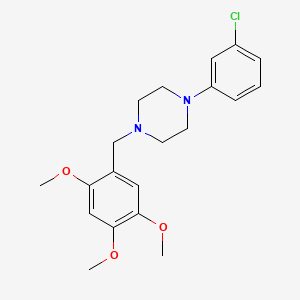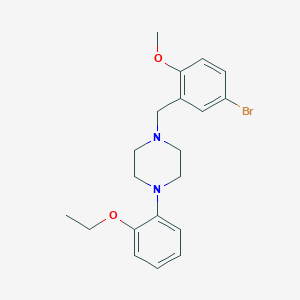
1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine
Descripción general
Descripción
1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as BFEPP, is a compound that belongs to the family of piperazine derivatives. This compound has gained significant attention from the scientific community due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been shown to inhibit the activity of certain enzymes, such as monoamine oxidase A and B.
Biochemical and Physiological Effects
1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to interact with various receptors in the brain, which can help researchers understand the mechanisms of certain diseases. One limitation of using 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its potential toxicity, which can make it difficult to use in vivo.
Direcciones Futuras
There are several future directions for 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine. One direction is to further study its potential as a therapeutic agent for various diseases. Another direction is to study its interactions with other receptors in the brain, which can help researchers understand the mechanisms of certain diseases. Additionally, future research could focus on developing safer and more effective derivatives of 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine.
Conclusion
In conclusion, 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine is a compound that has gained significant attention from the scientific community due to its potential as a therapeutic agent for various diseases. It has been extensively studied for its anticancer, antipsychotic, and antidepressant properties. 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy. While there are advantages and limitations to using 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine in lab experiments, there are several future directions for this compound that could lead to new treatments for various diseases.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, antipsychotic, and antidepressant properties. 1-(3-bromo-4-fluorobenzyl)-4-(2-ethoxyphenyl)piperazine has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-7-8-17(21)16(20)13-15/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZSDFXJBRIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)

![2,2'-[(2,4-dimethoxyphenyl)methylene]bis(3-hydroxy-2-cyclohexen-1-one)](/img/structure/B3742734.png)




![2,6-di-tert-butyl-4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B3742777.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3742784.png)